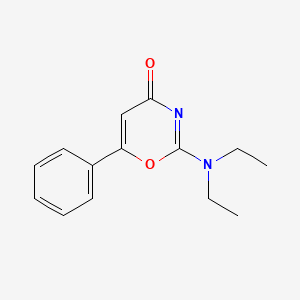silane CAS No. 65266-84-4](/img/structure/B14469852.png)
[(4-tert-Butyl-1-methylcyclohexyl)oxy](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-tert-Butyl-1-methylcyclohexyl)oxysilane is an organosilicon compound that features a cyclohexyl group substituted with a tert-butyl and a methyl group, connected to a trimethylsilyl group via an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butyl-1-methylcyclohexyl)oxysilane typically involves the reaction of 4-tert-butyl-1-methylcyclohexanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-tert-Butyl-1-methylcyclohexanol+Trimethylsilyl chloride→(4-tert-Butyl-1-methylcyclohexyl)oxysilane+Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of (4-tert-Butyl-1-methylcyclohexyl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
化学反应分析
Types of Reactions
(4-tert-Butyl-1-methylcyclohexyl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and other oxidized derivatives.
Reduction: Various silane derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
科学研究应用
(4-tert-Butyl-1-methylcyclohexyl)oxysilane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-tert-Butyl-1-methylcyclohexyl)oxysilane involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, making it useful in protecting group chemistry. The molecular pathways involved include the formation and cleavage of silicon-oxygen bonds under specific conditions.
相似化合物的比较
Similar Compounds
- Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-
- Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-, cis-
- Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-, trans-
Uniqueness
(4-tert-Butyl-1-methylcyclohexyl)oxysilane is unique due to the presence of both a bulky tert-butyl group and a trimethylsilyl group, which confer distinct steric and electronic properties. These features make it particularly useful in protecting group chemistry and in the synthesis of complex organic molecules.
属性
CAS 编号 |
65266-84-4 |
|---|---|
分子式 |
C14H30OSi |
分子量 |
242.47 g/mol |
IUPAC 名称 |
(4-tert-butyl-1-methylcyclohexyl)oxy-trimethylsilane |
InChI |
InChI=1S/C14H30OSi/c1-13(2,3)12-8-10-14(4,11-9-12)15-16(5,6)7/h12H,8-11H2,1-7H3 |
InChI 键 |
RNKCPLDJUNRAHV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)C(C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)









